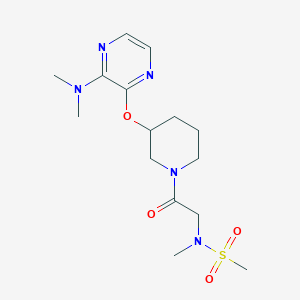![molecular formula C11H15N3O B2933093 N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide CAS No. 2411254-73-2](/img/structure/B2933093.png)
N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide: is a synthetic organic compound that features a unique structure combining a pyrazole ring, a cyclopropyl group, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the cyclopropylmethylamine with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored as a potential drug candidate, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- N-{[1-(1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide
- N-{[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methyl}prop-2-enamide
- N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}but-2-enamide
Uniqueness:
- Structural Features: The presence of the 1-methyl-1H-pyrazol-5-yl group and the cyclopropyl moiety in N-{[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}prop-2-enamide provides unique steric and electronic properties that can influence its reactivity and binding affinity.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
- Applications: Its potential use in drug development, catalysis, and materials science highlights its broad applicability compared to similar compounds.
特性
IUPAC Name |
N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-10(15)12-8-11(5-6-11)9-4-7-13-14(9)2/h3-4,7H,1,5-6,8H2,2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKLMZBHEVNBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
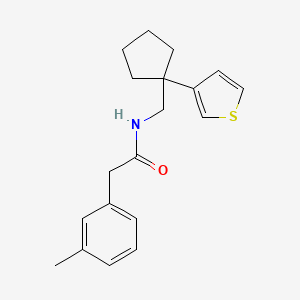
![Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B2933013.png)
![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2933017.png)
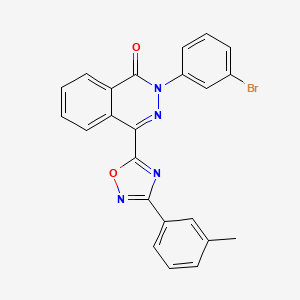

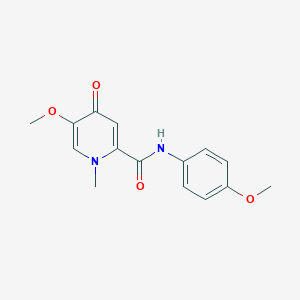

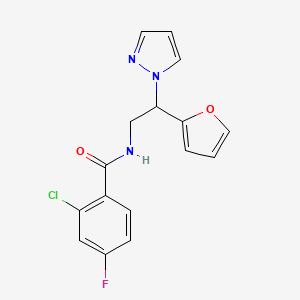
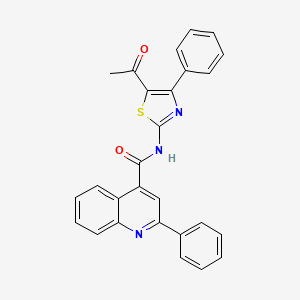

![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)
